molecular formula C7H5NO2 B2530738 Furo[3,4-c]pyridin-3(1H)-one CAS No. 5657-52-3

Furo[3,4-c]pyridin-3(1H)-one

Cat. No.: B2530738
CAS No.: 5657-52-3
M. Wt: 135.122
InChI Key: QAUIZSWZXQFEJL-UHFFFAOYSA-N
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Description

Furo[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that contains both furan and pyridine rings fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine, followed by acid hydrolysis to induce heterocyclization, forming the desired furo[3,4-c]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Furo[3,4-c]pyridin-3(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which Furo[3,4-c]pyridin-3(1H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit pyrimidine biosynthesis, which can enhance cellular responses to interferons . This inhibition can affect various cellular pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.

    Furo[3,4-b]pyridine: A closely related compound with a different fusion pattern of the furan and pyridine rings.

Uniqueness

Furo[3,4-c]pyridin-3(1H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These unique features contribute to its distinct reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

1H-furo[3,4-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUIZSWZXQFEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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